Valiglurax
Overview
Description
Valiglurax, also known as VU0652957 or VU2957, is a potent, orally active, and selective mGlu4 positive allosteric modulator . It is a central nervous system (CNS) penetrant . It has been used in research for Parkinson’s disease .
Molecular Structure Analysis
Valiglurax has an empirical formula of C16H10F3N5 and a molecular weight of 329.28 . The specific structure is not provided in the available sources.Physical And Chemical Properties Analysis
Valiglurax is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Parkinson's Disease Treatment : The discovery of Valiglurax (VU2957) as an mGlu4 Positive Allosteric Modulator (PAM) highlighted its potential for treating Parkinson's disease. Valiglurax demonstrated potent, selective, CNS penetrant, and orally bioavailable characteristics, making it a promising preclinical development candidate for Parkinson's disease treatment (Panarese et al., 2018).
Chemical Optimization and Pharmacokinetics : Further research into Valiglurax involved chemical optimization and drug metabolism and pharmacokinetics (DMPK) profiling. This study addressed challenges in allosteric modulator programs, such as steep structure-activity relationships (SAR) and subtle structural changes impacting physiochemical properties and CNS penetration, essential for the effective treatment of neurological conditions (Panarese et al., 2019).
Safety And Hazards
Valiglurax is classified as a combustible solid . It has a WGK of 3 , indicating it is highly hazardous to water. The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet .
Relevant Papers The discovery and evaluation of Valiglurax have been discussed in several papers . These papers provide valuable insights into the development and potential applications of this compound.
properties
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKBWCUUFJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valiglurax |
Citations
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